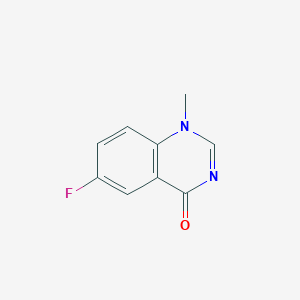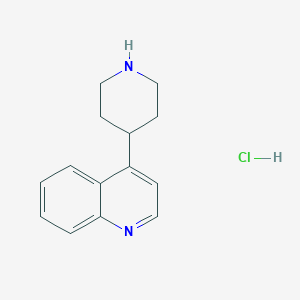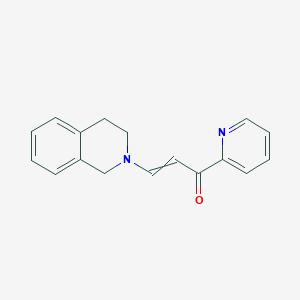
1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is an organic compound that features a pyridine ring and a tetrahydroisoquinoline moiety connected by a propenone linker
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The compound can be synthesized via an aldol condensation reaction between 2-acetylpyridine and 1,2,3,4-tetrahydroisoquinoline-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature.
Industrial Production Methods: Industrial production may involve optimizing the aldol condensation reaction for higher yields and purity. This could include using more efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the propenone linker, converting it into a saturated propanone derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated propanone derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine and tetrahydroisoquinoline moieties can bind to specific sites on these targets, modulating their activity. Pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one: This compound has a phenyl group instead of the tetrahydroisoquinoline moiety.
1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-en-1-one: This compound has a butenone linker instead of a propenone linker.
Uniqueness: 1-(Pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is unique due to the combination of the pyridine and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16N2O/c20-17(16-7-3-4-10-18-16)9-12-19-11-8-14-5-1-2-6-15(14)13-19/h1-7,9-10,12H,8,11,13H2 |
InChI Key |
QFKQVAWNIDKMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


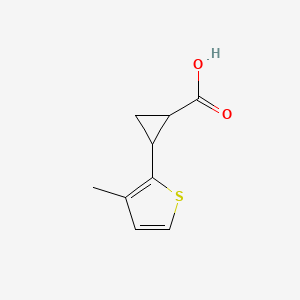
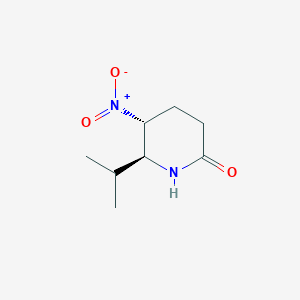
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)
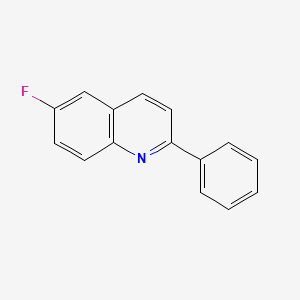
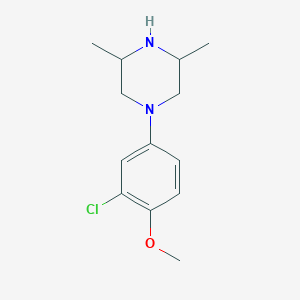
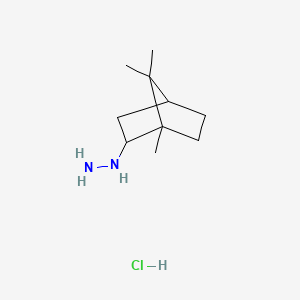
![Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B15046108.png)
![(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B15046111.png)
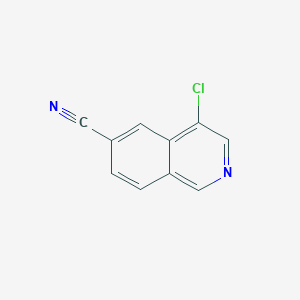
![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
